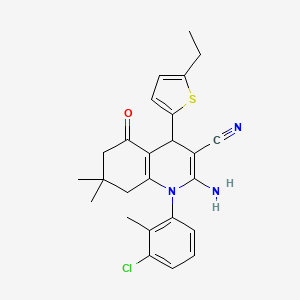

![molecular formula C24H24N4O4S B11631169 (6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631169.png)

(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6Z)-5-imino-6-{4-[2-(4-metoxifenoxi)etoxi]bencilideno}-2-(propan-2-il)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona es un compuesto orgánico complejo que pertenece a la clase de las tiadiazolo[3,2-a]pirimidinas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de (6Z)-5-imino-6-{4-[2-(4-metoxifenoxi)etoxi]bencilideno}-2-(propan-2-il)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona generalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación de compuestos intermedios, que luego se someten a ciclación y modificaciones de grupos funcionales. Los reactivos comunes utilizados en la síntesis incluyen aldehídos, aminas y diversos catalizadores bajo condiciones controladas de temperatura y presión.

Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar procesos de lotes a gran escala o de flujo continuo. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. La optimización de las condiciones de reacción, incluida la selección del disolvente y el tiempo de reacción, es crucial para lograr una alta eficiencia en entornos industriales.

Tipos de Reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo imino en un grupo amina, alterando las propiedades del compuesto.

Sustitución: La presencia de grupos funcionales reactivos permite reacciones de sustitución, donde un grupo es reemplazado por otro.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de Sustitución: Halógenos, nucleófilos.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos que contienen aminas.

Análisis De Reacciones Químicas

Types of Reactions

(6Z)-5-Imino-6-({4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

(6Z)-5-imino-6-{4-[2-(4-metoxifenoxi)etoxi]bencilideno}-2-(propan-2-il)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona tiene diversas aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.

Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.

Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares y vías específicas. Puede inhibir o activar enzimas, receptores u otras proteínas, lo que lleva a diversos efectos biológicos. El mecanismo exacto depende del contexto de su aplicación, como la actividad antimicrobiana o anticancerígena.

Compuestos Similares:

Acetoacetato de etilo: Un compuesto más simple utilizado en aplicaciones sintéticas similares.

Acetilacetona: Otro compuesto con tautomería ceto-enólica, utilizado en diversas reacciones químicas.

Este artículo detallado proporciona una visión general completa de (6Z)-5-imino-6-{4-[2-(4-metoxifenoxi)etoxi]bencilideno}-2-(propan-2-il)-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona, que abarca su introducción, métodos de preparación, reacciones químicas, aplicaciones de investigación científica, mecanismo de acción y comparación con compuestos similares.

Comparación Con Compuestos Similares

Similar Compounds

Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.

Molecular Modeling of Inorganic Compounds: Inorganic compounds with similar structural features, investigated using molecular modeling techniques.

Uniqueness

(6Z)-5-Imino-6-({4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific structural configuration and the presence of the thiadiazolo-pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Propiedades

Fórmula molecular |

C24H24N4O4S |

|---|---|

Peso molecular |

464.5 g/mol |

Nombre IUPAC |

(6Z)-5-imino-6-[[4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |

InChI |

InChI=1S/C24H24N4O4S/c1-15(2)23-27-28-21(25)20(22(29)26-24(28)33-23)14-16-4-6-18(7-5-16)31-12-13-32-19-10-8-17(30-3)9-11-19/h4-11,14-15,25H,12-13H2,1-3H3/b20-14-,25-21? |

Clave InChI |

FIPXYBBLMJTNLE-OEMPCWLZSA-N |

SMILES isomérico |

CC(C)C1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)OC)/C(=O)N=C2S1 |

SMILES canónico |

CC(C)C1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)OC)C(=O)N=C2S1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethyl-6-iodoquinazolin-4(3H)-one](/img/structure/B11631089.png)

![4-[(5Z)-5-({9-methyl-4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11631096.png)

![Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11631103.png)

![2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one](/img/structure/B11631104.png)

![2-{[2-(Benzylsulfonyl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11631108.png)

![(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid](/img/structure/B11631114.png)

![(1Z)-2-(4-methoxyphenyl)-N'-[(naphthalen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B11631115.png)

![2-(2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11631123.png)

![(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11631146.png)

![3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11631151.png)

![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B11631161.png)

![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631163.png)